molecular formula C7H9FN2O5S2 B2708615 2-Amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene CAS No. 2411276-65-6

2-Amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene

Cat. No. B2708615
CAS RN: 2411276-65-6
M. Wt: 284.28
InChI Key: YIOXZQPXRKWWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . In your compound, the amine group is part of a larger structure that includes a benzene ring, a fluorosulfonyloxy group, and a methylsulfamoyl group.


Chemical Reactions Analysis

The chemical reactions involving a compound like this would depend on the specific functional groups present in the molecule. For example, the amine group might participate in reactions like acylation, alkylation, or condensation .

Scientific Research Applications

Novel Nanofiltration Membranes

Chemical Synthesis for Water Treatment : A study on the synthesis of novel sulfonated thin-film composite nanofiltration membranes showcased how derivatives of aromatic diamine monomers, including those structurally related to "2-Amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene," enhance water flux and dye treatment efficacy in water treatment processes. These membranes exhibit increased hydrophilicity and effective dye rejection, indicating their potential in improving water purification technologies (Yang Liu et al., 2012).

Green Fluorophores

Luminescent Materials for Imaging : The compound 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, related to the chemical of interest, has been identified as a novel architecture for green fluorophores. This study highlights its use in luminescent materials for imaging applications due to its solid-state emissive properties, water solubility, and solvent- and pH-independent fluorescence, offering advantages in spectroscopic imaging and display technologies (Teruo Beppu et al., 2015).

Proton Exchange Membranes

Fuel Cell Technology : Research on fluorinated sulfonated poly(arylene ether)s bearing semi-crystalline structures, which share functional groups with the chemical , shows promise for use in highly conducting and stable proton exchange membranes. These membranes demonstrate excellent chemical, mechanical, thermal, and electrochemical stability, marking them as viable alternatives for current fuel cell technologies (Dong-Hyeon Kim et al., 2020).

Environmental Remediation

Groundwater Remediation : A derivative of "2-Amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene" was investigated for its potential in the heat-activated persulfate oxidation of environmental contaminants such as PFOA and PFOS under conditions suitable for in-situ groundwater remediation. The study highlights the compound's role in enhancing the degradation of these persistent pollutants, contributing to the development of effective remediation techniques (Saerom Park et al., 2016).

Synthesis of Amino Derivatives

Organic Synthesis : The electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives showcases a regioselective methodology involving the anodic oxidation of 2-aminodiphenylamine. This process highlights the versatility of sulfonamide and amino functional groups, akin to those in "2-Amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene," for the development of novel compounds with potential applications in various fields of chemistry (Mahnaz Sharafi-kolkeshvandi et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action might involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be toxic, corrosive, flammable, or reactive. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

2-amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O5S2/c1-10-16(11,12)5-2-3-7(6(9)4-5)15-17(8,13)14/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOXZQPXRKWWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)OS(=O)(=O)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.